molecular formula C12H14N4O2 B11804408 5-Amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxamide

5-Amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11804408
M. Wt: 246.27 g/mol
InChI Key: BSJKNBKQECNXOI-UHFFFAOYSA-N
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Description

5-Amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxamide typically involves a multi-step process. One common method is the condensation of 4-ethoxybenzaldehyde with hydrazine hydrate to form 4-ethoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield 1-(4-ethoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate. Finally, the ester group is converted to a carboxamide group through an aminolysis reaction with ammonia .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The compound may also interact with cellular pathways involved in signal transduction, affecting cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide
  • 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
  • 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide

Uniqueness

5-Amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired .

Properties

IUPAC Name

5-amino-1-(4-ethoxyphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-2-18-9-5-3-8(4-6-9)16-11(13)10(7-15-16)12(14)17/h3-7H,2,13H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJKNBKQECNXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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